molecular formula C15H18ClN5O B2802463 4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one CAS No. 1808722-96-4

4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one

Cat. No.: B2802463
CAS No.: 1808722-96-4
M. Wt: 319.79
InChI Key: ISZGVAXXOHIJIX-UHFFFAOYSA-N
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Description

4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring system fused with a decahydroquinoxalin-2-one moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one typically involves multiple steps. One common method includes the use of copper-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve microwave-assisted synthesis, which significantly reduces the reaction time and increases the yield. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high efficiency and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

4-[(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-5-6-21-15(19-13)10(7-17-21)8-20-9-14(22)18-11-3-1-2-4-12(11)20/h5-7,11-12H,1-4,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGVAXXOHIJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CN2CC3=C4N=C(C=CN4N=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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